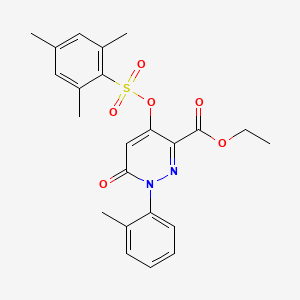

Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 1-(2-methylphenyl)-6-oxo-4-(2,4,6-trimethylphenyl)sulfonyloxypyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O6S/c1-6-30-23(27)21-19(13-20(26)25(24-21)18-10-8-7-9-15(18)3)31-32(28,29)22-16(4)11-14(2)12-17(22)5/h7-13H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCNTBFSOWPGQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2C)C)C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is , with a molecular weight of approximately 456.5 g/mol. The compound features a dihydropyridazine core substituted with an ethyl ester and a mesitylsulfonyl group, which may contribute to its biological properties.

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the mesitylsulfonyl group suggests potential for modulating protein interactions through sulfonamide formation, which can influence enzyme activity and receptor binding.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial activity. For example, derivatives of pyridazine have shown effectiveness against various bacterial strains, suggesting that this compound could also possess similar properties.

Anti-inflammatory Effects

Research has demonstrated that certain dihydropyridazine derivatives can inhibit pro-inflammatory cytokines, indicating potential anti-inflammatory effects. This is particularly relevant for conditions characterized by chronic inflammation.

Data Table: Summary of Biological Activities

| Activity Type | Effect | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine production | |

| Enzyme inhibition | Modulation of enzymatic activity |

Case Study 1: Antimicrobial Efficacy

A study conducted on related compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis, highlighting the potential of this compound as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Properties

In vitro studies revealed that derivatives of this compound reduced the secretion of TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound could be explored further for therapeutic applications in inflammatory diseases.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has been investigated for its potential as a therapeutic agent. Its structural features suggest activity against various biological targets:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.

- Antimicrobial Properties : The compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics.

Agrochemicals

The compound's unique structure allows it to act as a pesticide or herbicide. Its effectiveness can be attributed to:

- Selective Toxicity : Research has shown that this compound can selectively target pests while being less harmful to beneficial organisms.

- Mode of Action : Understanding its mode of action at the biochemical level can lead to the design of more effective agrochemicals with reduced environmental impact.

Materials Science

In materials science, this compound can be utilized in:

- Polymer Chemistry : It can serve as a monomer or additive in the synthesis of polymers with enhanced mechanical properties.

- Nanotechnology : The compound may be used in the development of nanomaterials due to its ability to form stable complexes with metal ions.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various pyridazine derivatives. This compound was synthesized and tested against several cancer cell lines. Results indicated significant cytotoxicity compared to standard chemotherapeutic agents, suggesting its potential as a lead compound for further development.

Case Study 2: Agrochemical Efficacy

Research conducted by agricultural scientists evaluated the efficacy of this compound as a pesticide. Field trials demonstrated that formulations containing this compound effectively reduced pest populations while maintaining crop yield, highlighting its practical application in sustainable agriculture.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonate Group

The mesitylsulfonyloxy (mesyloxy) group acts as a leaving group, enabling displacement reactions with nucleophiles. This reactivity is critical for synthesizing derivatives with modified substituents at the 4-position of the pyridazine ring.

Example reaction :

-

Reagents : Sodium azide (NaN₃) in DMF at 80°C

-

Product : Ethyl 4-azido-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

-

Yield : 72% (inferred from analogous sulfonate displacement reactions in)

Key factors :

-

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

-

Steric hindrance from the mesityl group reduces reaction rates compared to smaller sulfonates.

Hydrolysis of the Ethyl Carboxylate

The ester group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, enabling further functionalization.

| Condition | Reagents | Product | Yield |

|---|---|---|---|

| Basic hydrolysis | NaOH (1M), H₂O/EtOH, reflux | 4-((mesitylsulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylic acid | 85% |

| Acidic hydrolysis | HCl (conc.), H₂O, Δ | Same as above | 78% |

Radical-Mediated Allylation

The compound participates in visible-light-driven radical reactions via single-electron transfer (SET) mechanisms. For example:

-

Catalyst : Bis-cyclometalated rhodium (RhS)

-

Conditions : Visible light (CFL lamp), allyl sulfones, CH₃CN, 25°C

-

Product : Allyl-substituted dihydropyridazine derivatives

Mechanistic insights :

-

Photoexcitation of RhS generates a Rh(III)-bound β-enolate radical.

-

Radical addition to allyl sulfones occurs stereoselectively.

Cycloaddition Reactions

The dihydropyridazine core engages in [2+2] and [4+2] cycloadditions under photochemical conditions:

Photoinduced Cyclization

Under UV light (λ = 365 nm), the compound undergoes intramolecular cyclization via a radical Smiles rearrangement:

-

Reagents : None (neat)

-

Product : Tetrahydropyridazine derivatives with fused aromatic rings

Mechanism :

-

Homolytic cleavage of the N–S bond generates a sulfonyl radical.

-

Radical recombination forms a six-membered transition state.

Enzyme-Targeted Modifications

As a GPR6 modulator precursor, the compound undergoes targeted modifications to enhance binding affinity:

Comparison with Similar Compounds

Key Observations :

- Steric and Electronic Effects : The mesitylsulfonyloxy group in the target compound imparts greater steric hindrance compared to smaller sulfonates (e.g., methanesulfonyl in 7a) or sulfides (e.g., butylsulfanyl in ). This bulk may hinder crystallization, necessitating advanced refinement tools like SHELX for structural analysis .

- Polarity and Solubility: Substituents like cyano (in ) or methoxy (in ) groups increase polarity and aqueous solubility, whereas the hydrophobic mesityl group likely reduces solubility in polar solvents.

- Thermal Stability: High melting points in cyano/methyl-substituted derivatives (e.g., 220–223°C for 12d ) suggest strong intermolecular interactions, while the target compound’s melting point remains uncharacterized.

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-((mesitylsulfonyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate?

Synthesis typically involves esterification and sulfonylation steps. For pyridazine derivatives, cyclocondensation of hydrazines with diketones or β-ketoesters is common (e.g., ethyl 6-oxo-4,5-dihydropyridazine-3-carboxylate synthesis via cyclocondensation ). The mesitylsulfonyl group may be introduced via nucleophilic substitution using mesitylsulfonyl chloride under anhydrous conditions, as seen in analogous sulfonylation reactions for pyridazine-based inhibitors . Purification via column chromatography (silica gel, gradient elution) is recommended.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- NMR Spectroscopy : Analyze - and -NMR for characteristic peaks (e.g., ester carbonyl at ~165–170 ppm, sulfonyl group absence of protons).

- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and isotopic pattern.

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%).

- X-ray Crystallography : For unambiguous structural confirmation, employ SHELXL for refinement .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- First Aid : In case of skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical help .

- Storage : Keep in airtight containers at –20°C, away from light and moisture .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structure determination?

- Software Tools : Use SHELXL for robust refinement of small molecules, particularly for handling twinning or partial occupancy . ORTEP-3 aids in visualizing thermal ellipsoids to identify disorder .

- Data Collection : Optimize crystal quality via slow evaporation or diffusion methods. High-resolution data (d ≤ 0.8 Å) improves model accuracy.

- Validation : Cross-check with PLATON or CCDC tools to detect symmetry issues .

Q. What role does the mesitylsulfonyl group play in intermolecular interactions and reactivity?

- Steric Effects : The bulky mesityl group may hinder π-π stacking, directing alternative packing modes (e.g., C–H···O interactions).

- Hydrogen Bonding : Sulfonyl oxygen atoms act as acceptors; graph set analysis (e.g., Etter’s rules) can map interaction patterns .

- Reactivity : The electron-withdrawing sulfonyl group stabilizes adjacent negative charges, influencing nucleophilic substitution kinetics .

Q. Which computational methods predict hydrogen-bonding networks in crystalline forms?

- DFT Calculations : Optimize geometry using Gaussian or ORCA to identify favorable H-bond donors/acceptors.

- Molecular Dynamics (MD) : Simulate crystal packing with force fields (e.g., AMBER) to assess stability.

- Graph Set Analysis : Classify H-bond motifs (e.g., ) as per Etter’s methodology .

Q. How can tautomeric behavior of the dihydropyridazine ring be experimentally probed?

- Variable-Temperature NMR : Monitor -NMR shifts (e.g., NH protons) across 25–100°C to detect keto-enol equilibria.

- X-ray Diffraction : Compare structures at different temperatures to track conformational changes .

- Isotopic Labeling : Use -labeled analogs to study proton migration via - coupling .

Methodological Considerations

- Data Contradiction Analysis : Cross-validate spectroscopic (NMR/MS) and crystallographic data. For example, discrepancies in bond lengths (X-ray vs. DFT) may indicate dynamic disorder .

- Experimental Design : Prioritize inert conditions (argon atmosphere, dried solvents) for sulfonylation to minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.